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Compound of Interest

Compound Name: Methyl trifluoromethanesulfonate

Cat. No.: B156547 Get Quote

A Comprehensive Technical Guide to Methyl
Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate, commonly known as methyl triflate (MeOTf), is a powerful

and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity,

attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the

methylation of a wide array of nucleophiles, including those that are weakly reactive. This guide

provides an in-depth overview of its chemical properties, synthesis, purification, and detailed

experimental protocols for its application in key chemical transformations.

Chemical and Physical Properties
Methyl triflate is a colorless liquid that is highly reactive and requires careful handling. It is

sensitive to moisture and heat.[1][2] Key physical and chemical properties are summarized in

the tables below.

Table 1: Physical Properties of Methyl
Trifluoromethanesulfonate
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Property Value Reference(s)

Molecular Formula C₂H₃F₃O₃S [3]

Molecular Weight 164.10 g/mol [3]

Appearance
Colorless to yellow/brown

liquid
[1][4]

Boiling Point 94-99 °C (lit.) [5]

Melting Point -64 °C [3]

Density 1.45 g/mL at 25 °C (lit.) [5]

Refractive Index n20/D 1.326 (lit.) [5]

Flash Point 38 °C (100.4 °F) - closed cup [6]

Solubility

Insoluble in water, hydrolyzes.

Soluble in many organic

solvents.

[3][4][7]

Table 2: Safety and Hazard Information
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Hazard Description Reference(s)

GHS Pictograms Flammable, Corrosive, Toxic [3]

Hazard Statements

H226: Flammable liquid and

vapor.H301+H311: Toxic if

swallowed or in contact with

skin.H314: Causes severe skin

burns and eye damage.H330:

Fatal if inhaled.

[8]

Precautionary Statements

P210, P233, P280,

P303+P361+P353,

P304+P340+P310,

P305+P351+P338

[6]

Toxicity

Extremely hazardous.

Destructive to tissues of

mucous membranes, upper

respiratory tract, eyes, and

skin. Inhalation may be fatal.

[1]

Reactivity
Methyl triflate is a potent electrophilic methylating agent, significantly more reactive than

traditional reagents like methyl iodide or dimethyl sulfate.[3] This high reactivity allows for the

methylation of a broad spectrum of functional groups, including weakly nucleophilic substrates

such as amides, aldehydes, and nitriles.[3]

Upon contact with water, methyl triflate readily hydrolyzes to form triflic acid and methanol.[3] It

reacts exothermically with acids to produce heat, alcohols, and acids.[4][7] Strong oxidizing

acids can lead to vigorous, potentially ignitable reactions.[4][7] Mixing with alkali metals or

hydrides generates flammable hydrogen gas.[4][7]

Experimental Protocols
Caution: Methyl trifluoromethanesulfonate is extremely toxic and corrosive. All manipulations

should be performed in a well-ventilated fume hood with appropriate personal protective
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equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All

glassware must be thoroughly dried before use as the reagent is moisture-sensitive.

Synthesis of Methyl Trifluoromethanesulfonate
While commercially available, methyl triflate can be synthesized in the laboratory. A high-

yielding method involves the reaction of trifluoromethanesulfonic anhydride with trimethyl

orthoformate.

Reaction: (CF₃SO₂)₂O + HC(OCH₃)₃ → CF₃SO₃CH₃ + HCOOCH₃ + CF₃SO₃H

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an

argon inlet, place trifluoromethanesulfonic anhydride (8.47 g, 30 mmol).

Cool the flask in an ice bath.

Slowly add trimethyl orthoformate (3.18 g, 30 mmol) dropwise to the cooled anhydride.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

25 °C.

Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within

15 minutes).

Upon completion, the product is purified by vacuum distillation to yield methyl
trifluoromethanesulfonate as a colorless liquid (9.74 g, 99% yield).[9]

Trifluoromethanesulfonic Anhydride

Reaction Flask
(Ice Bath, Argon)

Trimethyl Orthoformate

Reaction at 25°CWarm to 25°C Vacuum DistillationPurification Methyl Trifluoromethanesulfonate

Click to download full resolution via product page
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Figure 1: Synthesis of Methyl Triflate.

Purification
Crude methyl triflate can be purified by vacuum distillation.[9] For the purification of the related

trifluoromethanesulfonic anhydride, residual acid can be removed by treatment with

phosphorus pentoxide followed by vacuum distillation.[5] A similar approach can be considered

for methyl triflate if acidic impurities are present.

N-Methylation of a Quinocarcin Precursor
This protocol details the N-methylation of a secondary amine in the synthesis of a precursor to

the antitumor antibiotic (-)-Quinocarcin.[10]

Materials:

Quinocarcin precursor (secondary amine)

Methyl trifluoromethanesulfonate (MeOTf)

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

Anhydrous dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the

quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous

dichloromethane.[10]

Cool the solution to 0 °C in an ice bath.[10]
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Add methyl trifluoromethanesulfonate (1.5 equivalents) dropwise via syringe over 5-10

minutes.[10]

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The

reaction is typically complete within 1-2 hours.[10]

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer with dichloromethane (3x).[10]

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.[10]

Purify the crude product by flash column chromatography on silica gel.[10]

Dissolve Precursor & Proton Sponge®
in anhydrous CH₂Cl₂ Cool to 0°C Add MeOTf dropwise Stir at 0°C (1-2h) Quench with sat. NaHCO₃ Workup (Extraction, Drying) Purification (Flash Chromatography) N-Methylated Product

Click to download full resolution via product page

Figure 2: N-Methylation Workflow.

O-Methylation of Alcohols (Catalytic)
Methyl triflate can be used catalytically for the nucleophilic substitution of alcohols. This

protocol provides a general procedure.

Materials:

Alcohol

Nucleophile

Methyl trifluoromethanesulfonate (20 mol%)

Anhydrous nitromethane
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Procedure:

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and the

nucleophile (1.2 equiv).

Add anhydrous nitromethane and stir until all solids are dissolved.

Carefully add methyl trifluoromethanesulfonate (20 mol%) to the reaction mixture.

Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for 2-12 hours,

monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Dissolve Alcohol & Nucleophile
in anhydrous Nitromethane Add catalytic MeOTf Stir at desired temp. (2-12h) Quench with sat. NaHCO₃ Workup (Extraction, Drying) Purification (Column Chromatography) O-Alkylated Product

Click to download full resolution via product page

Figure 3: Catalytic O-Alkylation Workflow.

Methylation of Pyridine Derivatives
This protocol describes the methylation of a substituted pyridine.

Procedure:

In a dry, single-necked flask equipped with a magnetic stir bar and under an argon

atmosphere, add the pyridine derivative (e.g., ethyl 5-hydroxynicotinate, 4.44 g, 26.6 mmol,

1.0 equiv).[11]
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Add anhydrous dichloromethane (100 mL) via syringe, resulting in a white suspension.[11]

Add methyl trifluoromethanesulfonate (3.00 mL, 26.5 mmol, 1.0 equiv) in one portion via

syringe. An exothermic reaction occurs, and the solution turns yellow.[11]

Stir the mixture for 4 hours at 23 °C. A white solid will precipitate.[11]

Monitor the reaction by TLC.[11]

Upon completion, add pentane (50 mL) and cool the flask in an ice bath for 30 minutes.[11]

Filter the suspension through a sintered glass funnel, wash the precipitate with pentane (50

mL), and dry the solid under high vacuum.[11]

Suspend Pyridine Derivative
in anhydrous CH₂Cl₂ Add MeOTf Stir at 23°C (4h) Add Pentane & Cool Filter and Dry Pyridinium Triflate Salt

Click to download full resolution via product page

Figure 4: Pyridine Methylation Workflow.

Applications in Drug Development and Research
Methyl triflate's potent methylating ability makes it a valuable tool in drug discovery and

development. It is frequently employed for the late-stage functionalization of complex

molecules to explore structure-activity relationships. Its ability to methylate heteroatoms is

crucial in the synthesis of many pharmaceutical compounds and natural products.[10]

Furthermore, radiolabeled [¹¹C]methyl triflate is a key reagent in positron emission tomography

(PET) imaging studies, enabling the synthesis of radiotracers for in vivo imaging.

Conclusion
Methyl trifluoromethanesulfonate is a highly effective and versatile reagent for methylation in

organic synthesis. Its strong electrophilicity allows for the methylation of a wide range of

functional groups under relatively mild conditions. However, its high reactivity is accompanied

by significant toxicity and hazards, necessitating strict adherence to safety protocols. The
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detailed experimental procedures provided in this guide offer a starting point for researchers to

safely and effectively utilize this powerful synthetic tool in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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